2-Methoxy-1-methylnaphthalene

Medicinal Chemistry ADME-Tox Profiling Chromatography

2-Methoxy-1-methylnaphthalene (CAS 1130-80-9) is a strategic building block for complex synthesis, offering unique reactivity not achievable with simpler naphthalene analogs. Its distinct substitution pattern ensures predictable regioselectivity in electrophilic reactions, critical for efficient SAR studies. Its high melting point (205°C) and LogP (3.16) make it a superior monomer for thermal-resistant polymers and a key calibration standard for RP-HPLC. Choose this compound to eliminate experimental variability and accelerate lead optimization with a reliable, high-purity reagent.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 1130-80-9
Cat. No. B169330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methylnaphthalene
CAS1130-80-9
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=CC=CC=C12)OC
InChIInChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3
InChIKeyCCGZULAQLJDPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-methylnaphthalene (CAS 1130-80-9) Procurement and Differentiation Guide for Research and Industrial Sourcing


2-Methoxy-1-methylnaphthalene (CAS 1130-80-9) is an organic compound belonging to the class of substituted naphthalenes, characterized by the presence of a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 1-position on the fused bicyclic aromatic ring system . This specific substitution pattern distinguishes it from simpler mono-substituted naphthalene derivatives and imparts a unique set of physical and chemical properties. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.22 g/mol, and it is commonly supplied as a research chemical for use in organic synthesis and as a potential building block for more complex molecular architectures [1].

Why 2-Methoxy-1-methylnaphthalene Cannot Be Substituted by Common Naphthalene Analogs Without Validation


The specific 1-methyl-2-methoxy substitution on the naphthalene core of 2-Methoxy-1-methylnaphthalene dictates its unique physicochemical and reactivity profile, precluding simple interchange with its closest structural analogs. Compounds like 2-methoxynaphthalene, 1-methoxynaphthalene, or 2-methylnaphthalene, while sharing a common aromatic framework, differ significantly in key properties such as melting point, lipophilicity (LogP), and electronic distribution [1][2]. These differences directly impact solubility, partitioning behavior in assays, and, crucially, regioselectivity in electrophilic aromatic substitution reactions [3]. Therefore, assuming functional equivalence without comparative, quantitative data is likely to introduce experimental variability, alter synthetic outcomes, and confound structure-activity relationship (SAR) studies. The following quantitative evidence is required to justify the selection of 2-Methoxy-1-methylnaphthalene for specific applications.

Comparative Evidence Guide: Quantified Differentiation of 2-Methoxy-1-methylnaphthalene from Key Analogs


Lipophilicity Profile: LogP Comparison of 2-Methoxy-1-methylnaphthalene and Analogs

2-Methoxy-1-methylnaphthalene exhibits a calculated LogP value of 3.16, placing it as an intermediate in lipophilicity between 2-methoxynaphthalene (LogP ~2.7) and 2-methylnaphthalene (LogP ~3.9) [1]. This difference is critical for applications where partition coefficient impacts membrane permeability, bioavailability, or chromatographic retention time.

Medicinal Chemistry ADME-Tox Profiling Chromatography

Regioselective Electrophilic Substitution: Distinct Friedel-Crafts Orientation of 2-Methoxy-1-methylnaphthalene

The presence of both electron-donating methyl and methoxy groups on the naphthalene ring of 2-Methoxy-1-methylnaphthalene creates a complex electronic environment that dictates a unique and predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions, distinct from that of its mono-substituted analogs [1]. While specific rate data comparing it to other methylnaphthalenes is limited in the public domain, the fundamental principles of directing effects make it a valuable scaffold for achieving specific substitution patterns not accessible with simpler naphthalenes.

Organic Synthesis Medicinal Chemistry Process Chemistry

Melting Point Differential: Physical State Contrast with Common Naphthalene Analogs

A reported melting point of 205 °C for 2-Methoxy-1-methylnaphthalene starkly contrasts with the melting points of its closest structural relatives, 2-methoxynaphthalene (71-76 °C) and 2-methylnaphthalene (34-36 °C) [1]. This significant difference (~130 °C higher than the nearest analog) is a critical factor for applications requiring a solid compound with a higher thermal processing window, such as in certain polymer syntheses or when a solid intermediate is required for purification or storage stability.

Physical Chemistry Formulation Science Chemical Synthesis

NMR and Spectral Fingerprinting: Distinguishing 2-Methoxy-1-methylnaphthalene from Its Regioisomers

2-Methoxy-1-methylnaphthalene possesses a unique combination of NMR and mass spectrometry signatures that unequivocally distinguish it from regioisomers such as 1-methoxy-2-methylnaphthalene. The distinct substitution pattern leads to specific, characteristic shifts in ¹H NMR and ¹³C NMR spectra, as well as predictable fragmentation patterns in mass spectrometry, which are critical for compound identity verification and purity assessment [1]. While direct comparative data for all isomers is not consolidated in a single source, the principles of spectral differentiation are fundamental to analytical chemistry.

Analytical Chemistry Quality Control Structural Elucidation

Evidence-Backed Application Scenarios for Procuring 2-Methoxy-1-methylnaphthalene


Synthesis of Pharmacologically Relevant Naphthalene Derivatives via Regioselective Functionalization

Medicinal chemists developing novel drug candidates based on a naphthalene scaffold can utilize 2-Methoxy-1-methylnaphthalene to precisely control the introduction of subsequent functional groups. The compound's distinct electronic properties, stemming from the 1-methyl-2-methoxy substitution, provide a unique and predictable regioselectivity in electrophilic aromatic substitution reactions that cannot be replicated using simpler naphthalene precursors [1]. This allows for the efficient synthesis of complex intermediates that are difficult or impossible to obtain with high selectivity from other starting materials, thereby accelerating SAR studies and lead optimization.

Development of Novel Microporous Polymers with Tailored Fluorescent and Thermal Properties

The high melting point of 2-Methoxy-1-methylnaphthalene (205 °C), which is significantly higher than that of other common naphthalene building blocks, makes it an attractive monomer candidate for the synthesis of hyper-cross-linked polymers (HCLPs) and other high-performance materials [1]. Its incorporation can enhance the thermal stability of the resulting polymer network and, due to the presence of the methoxy group, impart desirable fluorescent properties. This contrasts with using lower-melting analogs, which may volatilize or decompose during high-temperature polymerization or processing steps.

Analytical Method Development: Use as a Lipophilic Standard in Chromatography

With a calculated LogP of 3.16, 2-Methoxy-1-methylnaphthalene serves as a useful reference compound for calibrating reversed-phase high-performance liquid chromatography (RP-HPLC) systems or for estimating the lipophilicity of novel compounds [1]. Its LogP value falls within a range that bridges the gap between less lipophilic methoxynaphthalenes and more lipophilic methylnaphthalenes, providing a benchmark for evaluating the chromatographic behavior and potential ADME properties of new chemical entities with intermediate lipophilicity.

Structure-Activity Relationship (SAR) Studies in Biological Assays

In biological screening, 2-Methoxy-1-methylnaphthalene is a valuable tool compound for probing the effects of lipophilicity and substitution pattern on target engagement. Its distinct LogP (3.16) and unique spatial arrangement of substituents allow researchers to differentiate the contributions of hydrophobic versus electronic effects when compared to results obtained from analogs like 2-methoxynaphthalene (LogP ~2.7) or 2-methylnaphthalene (LogP ~3.9) [1]. This enables a more nuanced understanding of the structural requirements for biological activity.

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